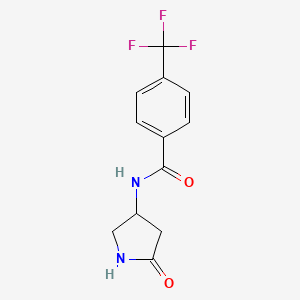

N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O2/c13-12(14,15)8-3-1-7(2-4-8)11(19)17-9-5-10(18)16-6-9/h1-4,9H,5-6H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSDYYVGSBWSJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with 3-aminopyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially yielding hydroxylated products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products Formed:

- Oxidized derivatives of the pyrrolidinone ring.

- Hydroxylated products from reduction reactions.

- Various substituted benzamides from nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

Biology: In biological research, this compound can serve as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.

Medicine: The compound’s potential bioactivity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents targeting specific biological pathways.

Industry: In industrial applications, this compound can be used in the development of specialty chemicals and advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Implications

Physicochemical and Functional Insights

Heterocyclic Modifications: The pyrazolo-pyrimidinyl group in ’s compound likely confers kinase inhibitory activity due to its planar, aromatic structure, which facilitates ATP-binding pocket interactions . In contrast, the 5-oxopyrrolidin-3-yl group in the target compound may favor interactions with proteases or GPCRs via H-bonding.

Solubility and Bioavailability :

- Sodium salts () and tetrazolyl groups enhance water solubility, critical for agrochemical formulations . The target compound’s lactam may offer moderate solubility, balanced by the lipophilic CF₃ group.

Fluorine and Trifluoromethyl Effects :

- Fluorine atoms in and reduce metabolic degradation by blocking cytochrome P450 oxidation sites . The CF₃ group in the target compound similarly improves metabolic stability and membrane permeability.

Computational Binding Predictions :

- Docking studies () suggest that hydrophobically enclosed environments (e.g., CF₃ groups) enhance binding affinity. The target compound’s CF₃ and lactam may synergize in such interactions .

Biologische Aktivität

N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide features:

- Pyrrolidinone Ring : A five-membered ring that enhances the compound's stability and reactivity.

- Trifluoromethyl Group : Increases lipophilicity, facilitating membrane permeability and bioavailability.

Molecular Formula : C12H12F3N2O

Molecular Weight : 270.24 g/mol

The biological activity of N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in various metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways critical for cellular responses.

- Bioavailability Enhancement : The trifluoromethyl group enhances the compound's ability to traverse biological membranes, increasing its therapeutic efficacy.

Biological Activity and Therapeutic Applications

Research indicates that N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide exhibits promising biological activities:

- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cancer pathways.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Comparative Biological Activity Table

| Compound Name | Structure Features | Biological Activity | Reference |

|---|---|---|---|

| N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide | Pyrrolidinone, Trifluoromethyl | Enzyme inhibition, Anticancer | |

| N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide | Similar structure but different position of trifluoromethyl | Neuroprotective effects | |

| N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide | Similar structure variations | Potential anti-inflammatory |

Case Studies and Research Findings

- Enzyme Interaction Studies : A study demonstrated that N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide effectively inhibited specific enzymes linked to cancer cell metabolism, leading to reduced cell viability in vitro .

- Receptor Binding Analysis : Research indicated that the compound binds selectively to certain receptors involved in inflammatory pathways, suggesting its potential as a therapeutic agent in treating inflammatory diseases .

- Comparative Efficacy Studies : In comparative studies with similar benzamide derivatives, N-(5-oxopyrrolidin-3-y)-4-(trifluoromethyl)benzamide exhibited superior potency in inhibiting targeted enzyme activity, highlighting its unique structural advantages .

Q & A

Basic: What are the common synthetic routes for preparing N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide?

Answer:

The synthesis typically involves coupling a pyrrolidinone derivative with a trifluoromethylbenzoyl chloride. Key steps include:

- Intermediate Formation : Reacting 5-oxopyrrolidin-3-amine with a protected hydroxylamine (e.g., O-benzyl hydroxylamine hydrochloride) under basic conditions (e.g., K₂CO₃ in CH₂Cl₂/H₂O) to form a stable intermediate .

- Acylation : Treating the intermediate with 4-(trifluoromethyl)benzoyl chloride in anhydrous solvents (e.g., acetonitrile) to introduce the benzamide moiety .

- Deprotection : Removing protecting groups (e.g., pivaloyl or benzyl groups) using mild acidic or reductive conditions .

Critical Parameters : Reaction temperature (e.g., ice baths for exothermic steps), solvent purity, and inert atmospheres to prevent decomposition of sensitive intermediates .

Basic: Which spectroscopic techniques are essential for characterizing this compound and its intermediates?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the pyrrolidinone ring and benzamide substitution .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and detect impurities (e.g., ESI-MS or MALDI-TOF) .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and trifluoromethyl (C-F) vibrations (~1100–1200 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., CH₃CN or DMF) to enhance solubility of intermediates .

- Catalyst Screening : Test bases like triethylamine or DMAP to accelerate acylation steps .

- Temperature Control : Maintain low temperatures (-10°C to 0°C) during coupling reactions to minimize side products .

- Purification : Employ flash chromatography (e.g., 10% MeOH in CH₂Cl₂) or preparative HPLC with C18 columns for final product isolation .

Advanced: What computational methods predict the compound’s binding affinity to biological targets?

Answer:

- Molecular Docking : Use Glide XP scoring (Schrödinger Suite) to model interactions with enzymes or receptors, incorporating hydrophobic enclosure and hydrogen-bonding motifs .

- Molecular Dynamics (MD) : Simulate ligand-protein stability in solvated systems (e.g., Desmond) to assess binding persistence over 100+ ns trajectories .

- QM/MM Calculations : Hybrid quantum-mechanical/molecular-mechanical methods to evaluate electronic effects of the trifluoromethyl group on binding .

Advanced: How are mechanistic studies conducted for reactions involving this compound?

Answer:

- Intermediate Trapping : Use low-temperature NMR (< -30°C) to detect transient species like 1,1-diazene intermediates in deamination reactions .

- Radical Probes : Add TEMPO or BHT to quench radical pathways, confirming homolytic cleavage mechanisms .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps (e.g., C-N bond cleavage) .

Advanced: How should researchers address contradictions in reported synthetic yields or biological activity?

Answer:

- Reproducibility Checks : Validate protocols using reagents from multiple suppliers (e.g., Oakwood Chemical vs. Shanghai Aladdin) to rule out impurity effects .

- Scale-Dependent Variability : Compare yields at small (mmol) vs. pilot (100+ mmol) scales; adjust mixing efficiency or solvent volumes .

- Bioassay Standardization : Use consistent cell lines (e.g., HEK293 for receptor assays) and controls (e.g., DMSO vehicle) to minimize variability in IC₅₀ values .

Advanced: What structural features enhance the compound’s metabolic stability and target selectivity?

Answer:

- Trifluoromethyl Group : Increases lipophilicity (logP) and resistance to oxidative metabolism, as shown in comparative studies with non-fluorinated analogs .

- Pyrrolidinone Ring : Conformational rigidity reduces off-target interactions; confirmed via SAR studies using substituted pyrrolidinones .

- Benzamide Linker : Positional isomerism (para vs. meta substitution) affects binding to targets like kinase enzymes; validate via X-ray crystallography .

Advanced: What strategies are used to handle air- or light-sensitive intermediates during synthesis?

Answer:

- Inert Atmosphere : Conduct reactions under N₂/Ar using Schlenk lines or gloveboxes to prevent oxidation .

- Light-Sensitive Storage : Store intermediates in amber vials at -20°C; avoid prolonged exposure to UV/vis light .

- Stabilizing Additives : Include radical scavengers (e.g., BHT) or antioxidants (e.g., ascorbic acid) in reaction mixtures .

Advanced: How can in vitro findings for this compound be translated to in vivo models?

Answer:

- ADMET Profiling : Assess permeability (Caco-2 assays), plasma stability, and cytochrome P450 inhibition to predict bioavailability .

- Rodent Pharmacokinetics : Administer via IV/oral routes; measure plasma half-life (t₁/₂) and tissue distribution using LC-MS/MS .

- Toxicology Screens : Evaluate hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel inhibition) .

Advanced: What analytical workflows resolve complex mixtures during scale-up synthesis?

Answer:

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Multidimensional Chromatography : Combine size exclusion (SEC) and reverse-phase (RP-HPLC) methods to separate diastereomers or regioisomers .

- DoE Optimization : Apply design-of-experiment (DoE) software (e.g., JMP) to statistically optimize solvent ratios, temperatures, and catalyst loadings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.